BenchChemオンラインストアへようこそ!

3-(4-Chlorobenzylidene)indolin-2-one

Chemoprevention NQO1 induction Phase II enzyme

3-(4-Chlorobenzylidene)indolin-2-one (CAS 3335-90-8) is a synthetic small molecule belonging to the 3-benzylidene-indolin-2-one (oxindole) class, a scaffold widely associated with tyrosine kinase inhibition and antiproliferative activity. Structurally, it features a 4-chlorobenzylidene substituent at the C-3 position of the indolin-2-one core, existing primarily as the (3E)-isomer with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 3335-90-8
Cat. No. B3051375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzylidene)indolin-2-one
CAS3335-90-8
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2
InChIInChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
InChIKeyCIXKMQYKNWKSNZ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzylidene)indolin-2-one CAS 3335-90-8: Compound Identity and Evidence-Based Procurement Considerations


3-(4-Chlorobenzylidene)indolin-2-one (CAS 3335-90-8) is a synthetic small molecule belonging to the 3-benzylidene-indolin-2-one (oxindole) class, a scaffold widely associated with tyrosine kinase inhibition and antiproliferative activity [1]. Structurally, it features a 4-chlorobenzylidene substituent at the C-3 position of the indolin-2-one core, existing primarily as the (3E)-isomer with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol [2]. Unlike some more extensively profiled in-class analogues such as sunitinib or the 3,4-dichloro derivative SU5201, this compound has demonstrated a distinct biological profile characterized by NAD(P)H-quinone oxidoreductase 1 (NQO1) induction—a chemopreventive biomarker—alongside modest kinase inhibitory activity [3][4]. Its solid-state structure has been elucidated via single-crystal X-ray crystallography, providing a foundation for understanding substitution-dependent supramolecular assembly [5].

Why Indolin-2-one Analogues Cannot Simply Be Interchanged: The Critical Role of C-3 Substituent Identity


The 3-benzylidene-indolin-2-one scaffold is a privileged structure in kinase inhibitor drug discovery, but the biological outcome is exquisitely sensitive to the nature of the benzylidene substituent. Structure-activity relationship (SAR) studies have established that 3-(substituted benzylidenyl)indolin-2-ones containing bulky groups in the phenyl ring show high selectivity toward EGF and Her-2 receptor tyrosine kinases (RTKs), while 3-[(five-membered heteroaryl)methylidenyl]indolin-2-ones are highly specific against VEGF (Flk-1) RTK activity [1]. Furthermore, the thione congeners (indolin-2-thiones) are systematically more potent than their oxo counterparts against both CK2 and p60c-Src tyrosine kinases, meaning that substitution of the core heteroatom alone can dramatically alter potency [2]. The 4-chloro substituent on the benzylidene ring confers a unique NQO1 induction profile—with a concentration required to double basal enzyme activity (CD) of 0.45 µM—that is not observed with other para-substituents (e.g., methoxy, methyl, or nitro) in the same series [3][4]. Thus, generic replacement of this compound with another indolin-2-one derivative cannot be assumed to recapitulate its chemopreventive biomarker induction, kinase selectivity profile, or solid-state properties.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzylidene)indolin-2-one Versus Key Analogues and In-Class Alternatives


NQO1 Chemopreventive Biomarker Induction: 4-Chloro vs. Other Para-Substituted 3-Benzylidene-Indolin-2-ones

The 4-chloro derivative (target compound) induces NAD(P)H-quinone oxidoreductase 1 (NQO1) in murine Hepa-1c1c7 cells with a CD value (concentration required to double basal enzyme activity) of 0.45 µM after 48 hours, as measured by MTT assay [1]. At a concentration of 2.5 µM, it achieves an NQO1 induction ratio of 3.67-fold relative to control [2]. In contrast, the 4-nitro analogue (3e) and 4-methyl analogue (3d) from the same crystallographic series show markedly different induction profiles, with 85% of the broader series of functionalized 3-benzylidene-indolin-2-ones able to increase basal NQO1 activity by more than twofold only at the higher concentration of 10 µM [3]. The 4-chloro substituent thus demonstrates sub-micromolar NQO1 induction potency—a property not uniformly shared by all para-substituted congeners.

Chemoprevention NQO1 induction Phase II enzyme Cancer chemoprevention Structure-activity relationship

CYP1A1 versus NQO1 Induction Selectivity: Preferential Activation of Detoxification Over Phase I Metabolism

At 2.5 µM, the target compound induces CYP1A1 activity by only 1.06-fold relative to control in murine Hepa-1c1c7 cells (EROD assay, 48 hr), compared to a 3.67-fold induction of NQO1 under the same conditions [1][2]. The calculated CYP1A1/NQO1 induction ratio is 3.46, indicating a strong preference for NQO1 (Phase II detoxification) over CYP1A1 (Phase I metabolism) [3]. This selectivity profile is therapeutically meaningful because simultaneous induction of CYP1A1 can lead to bioactivation of procarcinogens, potentially undermining chemopreventive efficacy. While direct comparative CYP1A1/NQO1 ratios for all para-substituted analogues are not available in the same study, the broader SAR analysis demonstrated that substitution of the 3-benzylidene-indolin-2-one core affected NQO1 induction and antiproliferative activities in dissimilar ways, underscoring that selectivity is not a class-wide property [4].

Xenobiotic metabolism CYP1A1 NQO1 selectivity Chemoprevention Drug safety

Cytotoxicity Profile: Therapeutic Window Between NQO1 Induction and Antiproliferative Activity

The target compound exhibits cytotoxicity against murine Hepa-1c1c7 cells with an IC50 of 6.7 µM after 48 hours (MTT assay) [1]. When compared to its NQO1 induction CD value of 0.45 µM, this yields a selectivity window of approximately 15-fold between chemopreventive biomarker induction and overt cytotoxicity. In the broader series of functionalized 3-benzylidene-indolin-2-ones, only 11% of test compounds were able to reduce cell viability by more than 50% at 10 µM, indicating that potent cytotoxicity is not a universal class property [2]. The target compound's cytotoxicity (IC50 = 6.7 µM) places it among the more potently antiproliferative members of the series while still maintaining a measurable window above its NQO1-inducing concentration. In contrast, the 4-bromo analogue (3a) and 4-nitro analogue (3e) from the Tizzard et al. (2013) crystallographic series have not been reported with matched NQO1 induction data, preventing direct window-of-selectivity comparison across the halogen series [3].

Cytotoxicity Hepa-1c1c7 Therapeutic window Cancer Selectivity index

Kinase Inhibition Profile: Moderate Pfmrk Activity and Class-Level Differentiation from Indolin-2-Thione Congeners

The target compound inhibits Plasmodium falciparum cyclin-dependent protein kinase (Pfmrk) with an IC50 >37 µM, indicating modest affinity for this malarial kinase target [1]. In whole-cell assays, it demonstrates anti-Plasmodium falciparum activity with an IC50 of 37 µM [2]. At the class level, 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives have been shown to be systematically more effective than their indolin-2-one (oxo) congeners for inhibition of both human protein kinase CK2 and p60c-Src tyrosine kinase in vitro [3]. For instance, the thione derivative (Z)-3-(4'-Dimethylamino-benzylidene)-1,3-dihydro-indolin-2-thione (compound 12) exhibited an IC50 of 21.91 µM against p60c-Src, while specific oxo congeners showed weaker inhibitory profiles [4]. This class-level SAR indicates that the oxo compound (target) occupies a distinct potency tier: it is a weaker direct kinase inhibitor compared to its thione counterparts, but this reduced kinase potency may be advantageous in applications where kinase inhibition-related toxicity is a concern, such as chemoprevention. In comparison to the broad-spectrum indolin-2-one RTK inhibitor VEGFR2 Kinase Inhibitor II (IC50 values: 70 nM for VEGF-R2, 920 nM for PDGF-Rβ, 4.92 µM for p60c-Src, and 13.3 µM for FGF-R1), the target compound shows a markedly narrower and less potent kinase inhibition spectrum .

Kinase inhibition Pfmrk Plasmodium falciparum p60c-Src CK2 Indolin-2-thione

Solid-State Crystallographic Differentiation: Hydrogen-Bonded Dimer Assembly and Substituent-Dependent Packing

Single-crystal X-ray crystallography of five para-substituted 3-benzylidene-indolin-2-ones—including the 4-chloro (3b, target), 4-bromo (3a), 4-methoxy (3c), 4-methyl (3d), and 4-nitro (3e) derivatives—revealed a conserved hydrogen-bonded dimer molecular assembly across all structures examined [1]. The dimer is formed via N-H···O hydrogen bonds between the indolin-2-one lactam moieties of adjacent molecules. However, the 4-chloro derivative (3b) is distinguished from its 4-bromo analogue (3a) and other congeners by the specific interplay of weaker interactions—including C-H···O, C-H···Cl, and edge-to-face π-interactions—that govern the higher-order 1D supramolecular constructs beyond the primary dimer [2]. The XPac analysis demonstrated that while a common hydrogen-bonded dimer motif is shared across the series, the identity of the para-substituent (Cl vs. Br vs. OMe vs. Me vs. NO2) critically influences which of the four identified 1D supramolecular constructs are adopted, driven by steric bulk and electronic effects of the substituent [3]. This crystallographic differentiation has practical implications for solid-form selection, solubility, and formulation behavior—properties that are substituent-dependent rather than class-conserved.

Crystallography Solid-state characterization Hydrogen bonding Polymorph prediction Material properties

Evidence-Backed Application Scenarios for 3-(4-Chlorobenzylidene)indolin-2-one in Scientific Research and Industrial Procurement


Cancer Chemoprevention Screening Cascades Requiring NQO1 Biomarker Induction with Favorable CYP1A1 Selectivity

Researchers designing chemoprevention screening cascades can procure this compound as a tool molecule for NQO1 induction studies. Its sub-micromolar CD value (0.45 µM) and 3.46-fold selectivity for NQO1 over CYP1A1 induction at 2.5 µM [1][2] make it suitable as a reference compound for benchmarking novel NQO1 inducers, particularly in assays using murine Hepa-1c1c7 cells. The ~15-fold therapeutic window between NQO1 induction (CD = 0.45 µM) and cytotoxicity (IC50 = 6.7 µM) [3] enables concentration-response studies without confounding cytotoxic effects.

Kinase Selectivity Profiling of Oxo versus Thione Indolinone Congeners in CK2 and Src Drug Discovery

Investigators studying the differential kinase inhibitory profiles of indolin-2-one versus indolin-2-thione congeners can use this compound as a representative oxo-congener. Its modest Pfmrk IC50 (>37 µM) and whole-cell anti-Plasmodium activity (IC50 = 37 µM) [4] contrast with the more potent thione derivatives that inhibit CK2 and p60c-Src in the low micromolar range [5], making it a useful comparator for structure-activity relationship studies that aim to decouple kinase inhibition from other pharmacological effects.

Solid-State Form Screening and Crystallographic Studies of Halogenated Benzylidene-Indolinones

In pharmaceutical solid-form development, the target compound's well-characterized crystal structure—elucidated alongside four para-substituted analogues via single-crystal X-ray crystallography [6]—provides a reliable reference point for studying the impact of halogen substitution (Cl vs. Br) on hydrogen-bonded dimer assembly and 1D supramolecular construct formation. Procurement of the 4-chloro derivative alongside the 4-bromo analogue (3a) enables direct comparative studies of C-H···X (X = Cl, Br) interactions and their influence on bulk physicochemical properties such as solubility and stability.

Anti-Plasmodial Screening and Malarial Kinase Inhibitor Discovery Programs

The compound's activity against Plasmodium falciparum (whole-cell IC50 = 37 µM) and its inhibition of the parasite cyclin-dependent kinase Pfmrk (IC50 >37 µM) [7] position it as a starting point for medicinal chemistry optimization in antimalarial drug discovery. While its potency is moderate, the well-established synthetic accessibility via Knoevenagel condensation of indolin-2-one with 4-chlorobenzaldehyde [8] facilitates rapid analogue generation for hit-to-lead optimization programs targeting malarial kinases.

Quote Request

Request a Quote for 3-(4-Chlorobenzylidene)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.